![molecular formula C16H10Cl3N3S B5759488 2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5759488.png)

2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

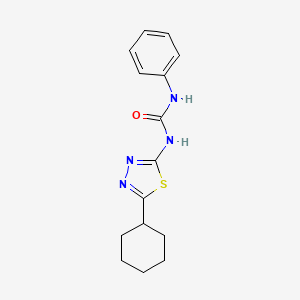

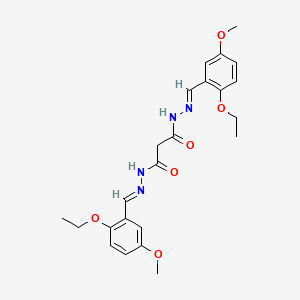

Synthesis Analysis The synthesis of "2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone" involves condensation reactions between appropriate hydrazines and aldehydes. Such reactions are typically facilitated by acidic or basic conditions and can be optimized for yield and purity through various organic synthesis techniques. For example, the synthesis of similar hydrazone compounds has been reported through the reaction of 4-dimethylaminobenzohydrazide with 2,4-dichlorobenzaldehyde, indicating a general method for the synthesis of hydrazones involving equimolar quantities of an aldehyde and a hydrazide in a suitable solvent like methanol (Yang, 2011).

Molecular Structure Analysis Hydrazone compounds exhibit diverse molecular conformations and crystal structures, significantly influenced by their functional groups and intramolecular interactions. The crystal structure of a closely related hydrazone compound reveals a nearly planar molecular configuration except for certain moieties, showcasing the potential for varied molecular geometries within this class of compounds. These structures are often stabilized through hydrogen bonding and π-π stacking interactions, underscoring the importance of these forces in determining the crystal packing and overall molecular conformation (Tian Da-ting et al., 2013).

Chemical Reactions and Properties Hydrazones are versatile intermediates in organic synthesis, participating in various chemical reactions. They can undergo nucleophilic addition reactions, cyclization, and serve as precursors for the synthesis of heterocyclic compounds. The chemical reactivity of hydrazones is often dictated by the nature of the substituents on the hydrazone moiety and the aldehyde component, leading to a wide range of chemical transformations and applications in the synthesis of biologically active molecules (Zheng Li et al., 2008).

Physical Properties Analysis The physical properties of hydrazone compounds, such as melting point, solubility, and crystal structure, can vary widely depending on their specific substituents and molecular configuration. These properties are crucial for understanding the compound's behavior in different solvents and conditions, affecting its application in chemical synthesis and material science. For instance, the solubility in various solvents and melting point range can provide insights into the compound's purity and stability (Desuo Yang, 2011).

Chemical Properties Analysis Hydrazones display a range of chemical properties, including redox behavior, coordination to metals, and formation of hydrogen bonds, which can be exploited in catalysis, sensor development, and as ligands in coordination chemistry. The specific chemical properties are influenced by the electronic effects of substituents on the hydrazone and aldehyde groups, which can alter the compound's reactivity and interaction with other molecules (Kuodis et al., 2007).

Safety and Hazards

2,4-Dichlorobenzaldehyde is classified as a skin corrosive and eye damage hazard (H314) and is toxic to aquatic life with long-lasting effects (H411) . It is recommended to avoid breathing dust or mist, release to the environment, and to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name |

4-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3N3S/c17-12-4-1-10(2-5-12)15-9-23-16(21-15)22-20-8-11-3-6-13(18)7-14(11)19/h1-9H,(H,21,22)/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCPVQKYKQFHQX-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-chlorophenyl)acetyl]amino}isophthalic acid](/img/structure/B5759409.png)

![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B5759423.png)

![N-[3-(acetylamino)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5759431.png)

![2-(3,5-dimethylphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5759433.png)

![ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5759437.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5759451.png)

![1-[2-chloro-5-(methylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5759469.png)

![2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5759514.png)